1-Amino-2-methyl-1-phenylpropan-2-ol
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Overview
Description
1-Amino-2-methyl-1-phenylpropan-2-ol is an organic compound with the molecular formula C10H15NO. It is a chiral compound, meaning it has two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is structurally similar to phenylpropanolamine (ppa), which is known to act as an indirect sympathomimetic . PPA induces norepinephrine release, thereby activating adrenergic receptors .
Mode of Action
This means it could potentially stimulate the release of norepinephrine, a neurotransmitter that interacts with adrenergic receptors, leading to various physiological responses .
Biochemical Pathways
If it acts similarly to ppa, it might influence the adrenergic system, which plays a crucial role in the body’s fight-or-flight response .
Pharmacokinetics
Ppa, a structurally similar compound, is known to be metabolized in the liver by the cyp2d6 enzyme, with an elimination half-life of 21–34 hours . This suggests that 1-Amino-2-methyl-1-phenylpropan-2-ol might have similar ADME properties.
Result of Action
If it acts similarly to PPA, it might induce physiological responses associated with the activation of adrenergic receptors, such as increased heart rate and blood pressure .
Preparation Methods
1-Amino-2-methyl-1-phenylpropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-phenylpropanal with ammonia and a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-25°C. Industrial production methods often involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
1-Amino-2-methyl-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with halogens or other electrophiles, forming new compounds with different functional groups.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, temperatures ranging from -10°C to 100°C, and catalysts such as palladium on carbon. Major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted phenylpropanols.
Scientific Research Applications
1-Amino-2-methyl-1-phenylpropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
1-Amino-2-methyl-1-phenylpropan-2-ol can be compared with other similar compounds, such as:
2-Amino-2-methyl-1-propanol: This compound has a similar structure but lacks the phenyl group, resulting in different chemical properties and applications.
β-Methylphenethylamine: This compound is a positional isomer of this compound and shares some pharmacological properties but differs in its overall activity and applications.
1-Phenyl-2-propanol: This compound is structurally similar but lacks the amino group, leading to different reactivity and uses.
The uniqueness of this compound lies in its chiral nature and its ability to act as a norepinephrine releasing agent, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
1-amino-2-methyl-1-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPSIGKWYUNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826-60-8 |
Source
|
Record name | 1-amino-2-methyl-1-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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